Lithium triisopropoxy(thiazol-2-yl)borate is a chemical compound characterized by the formula C₁₂H₂₃BLiNO₃S. It has a molecular weight of approximately 279.13 g/mol and is recognized by its CAS number 1393823-02-3. This compound features a lithium atom coordinated to a boron atom, which is further bonded to three isopropoxy groups and a thiazole moiety. The presence of the thiazole ring contributes to its unique chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and materials science .
Lithium triisopropoxy(thiazol-2-yl)borate is unique due to its specific thiazole group incorporation, which can impart distinct biological activities not found in other organoboron compounds. Its ability to act as both a nucleophile and a ligand enhances its utility across various fields .
Synthesis of lithium triisopropoxy(thiazol-2-yl)borate typically involves:
Lithium triisopropoxy(thiazol-2-yl)borate has potential applications in several areas:
Interaction studies involving lithium triisopropoxy(thiazol-2-yl)borate primarily focus on its reactivity with other chemical species. Investigations into its coordination with transition metals reveal that it can stabilize metal complexes, enhancing catalytic activity in organic synthesis. Additionally, studies on its interactions with biological macromolecules may provide insights into its potential therapeutic applications .
Lithium triisopropoxy(thiazol-2-yl)borate shares similarities with other organoboron compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Lithium triethylborate | Triethyl borate | Commonly used as a reagent in organic synthesis |
Boron trifluoride | Lewis acid | Strong electrophile used in various
Dates
Modify: 2023-08-16
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